Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate is an organic compound belonging to the class of pyran derivatives This compound is characterized by a pyran ring substituted with benzyloxy, methyl, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a benzyloxy-substituted intermediate, followed by cyclization and esterification steps to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, solvent selection, and temperature control are crucial to achieving efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
- Oxidation can yield benzylic acids.
- Reduction can produce alcohol derivatives.
- Substitution can result in various substituted pyran derivatives.
Scientific Research Applications
Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.
Comparison with Similar Compounds
Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate: shares structural similarities with other pyran derivatives such as:
Uniqueness:
- The presence of the benzyloxy group imparts unique chemical reactivity and biological activity compared to other pyran derivatives.
- The combination of functional groups in this compound allows for versatile applications in various fields of research.
Biological Activity
Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential applications.
Chemical Structure
This compound has a molecular formula of C15H16O5 and a molecular weight of 288.30 g/mol. The compound features a pyran ring, characterized by a six-membered heterocyclic structure containing one oxygen atom. The presence of both an ethyl ester and a benzyloxy group enhances its solubility and reactivity compared to other similar compounds .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Rearrangement Reaction : Starting with appropriate precursors, the compound undergoes rearrangement in the presence of solvents and catalysts.
- Addition Reactions : Subsequent steps involve the addition of aldehydes or other reagents to form the desired product.
- Purification : The final product is purified using techniques such as column chromatography to achieve high purity levels .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. These compounds have shown efficacy against a range of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
Antioxidant Activity
Studies have suggested that derivatives of this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The structural characteristics, such as the presence of the benzyloxy group, contribute to these activities by stabilizing free radicals .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyran derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .
- Antioxidant Evaluation : In another investigation, the antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. This compound exhibited notable scavenging activity, suggesting its application in formulations aimed at oxidative stress reduction .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C15H16O5 | Exhibits antimicrobial and antioxidant properties |
3-(Benzyloxy)-2-methyl-4H-pyran-4-one | C13H12O4 | Lacks carboxylic acid functionality; exhibits antimicrobial properties |
Ethyl 4-oxo-4H-pyran-2-carboxylate | C11H10O5 | Similar pyran structure; used in various organic syntheses |
The comparative analysis highlights the unique features of this compound, particularly its dual functionality as both an antimicrobial and antioxidant agent.
Properties
Molecular Formula |
C16H16O5 |
---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxo-5-phenylmethoxypyran-3-carboxylate |
InChI |
InChI=1S/C16H16O5/c1-3-19-16(18)14-11(2)20-10-13(15(14)17)21-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
PXLOQRAILAUYLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC=C(C1=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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